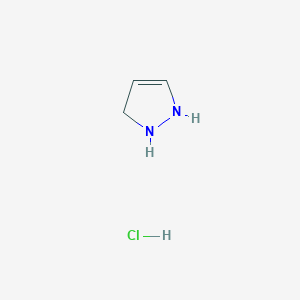
3-Pyrazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrazoline hydrochloride is a heterocyclic organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered rings containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
3-Pyrazoline hydrochloride can be synthesized through several methods:
From Hydrazines and Their Derivatives: This method involves the reaction of hydrazines with carbonyl compounds.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of diazo compounds with alkenes or alkynes.
Reduction of Pyrazoles: 3-Pyrazolines can also be obtained by the reduction of pyrazoles, pyrazolones, or pyrazolidinones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
3-Pyrazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: 3-Pyrazolines can be oxidized to form pyrazoles.
Reduction: Reduction of 3-pyrazolines can yield pyrazolidines.
Substitution: Substitution reactions can occur on the nitrogen atoms or the carbon atoms of the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: Pyrazoles
Reduction: Pyrazolidines
Substitution: Substituted pyrazolines with various functional groups
科学的研究の応用
3-Pyrazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: 3-Pyrazoline derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Some pyrazoline derivatives exhibit anti-inflammatory, analgesic, and anticancer properties.
Industry: Pyrazolines are used in the development of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 3-pyrazoline hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: Pyrazolines can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways depend on the biological activity of the pyrazoline derivative.
類似化合物との比較
Similar Compounds
2-Pyrazoline: Another isomer of pyrazoline with different chemical properties and reactivity.
Pyrazole: The fully aromatic form of pyrazoline, known for its stability and diverse applications.
Uniqueness of 3-Pyrazoline Hydrochloride
This compound is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and biological activities Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry
特性
CAS番号 |
88544-69-8 |
|---|---|
分子式 |
C3H7ClN2 |
分子量 |
106.55 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C3H6N2.ClH/c1-2-4-5-3-1;/h1-2,4-5H,3H2;1H |
InChIキー |
LUABANCJXKHLBK-UHFFFAOYSA-N |
正規SMILES |
C1C=CNN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


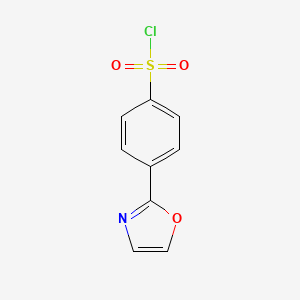
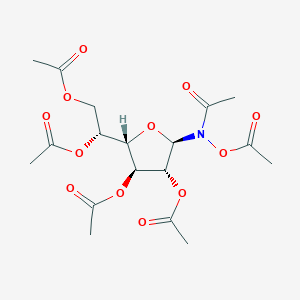
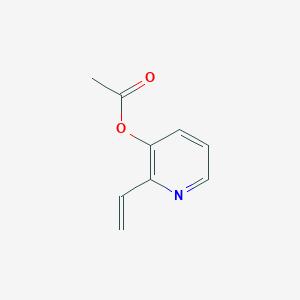
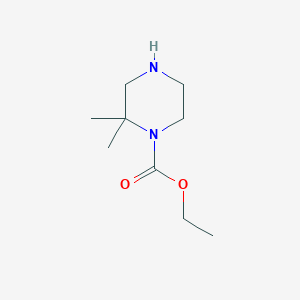
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
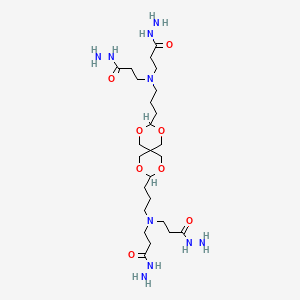
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
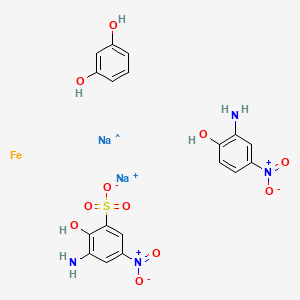
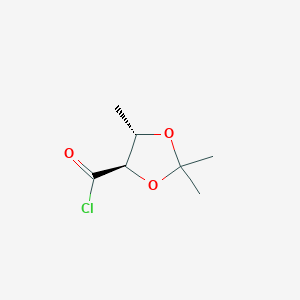

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
